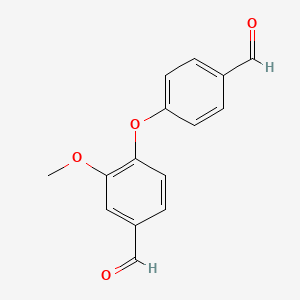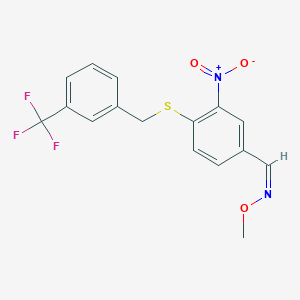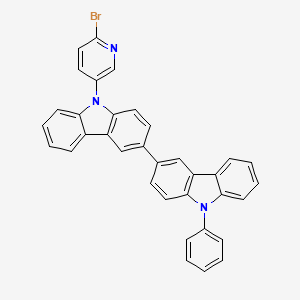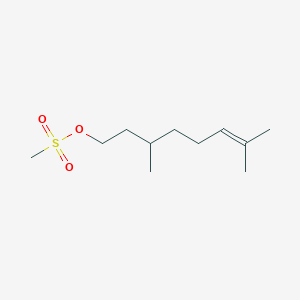
Vanillin benZaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanillin benzaldehyde is an organic compound that combines the structural elements of vanillin and benzaldehyde. Vanillin, known for its characteristic vanilla aroma, is a phenolic aldehyde with the molecular formula C8H8O3. Benzaldehyde, on the other hand, is an aromatic aldehyde with the formula C7H6O. The combination of these two compounds results in a molecule that retains the aromatic properties of both, making it valuable in various applications.
準備方法
Synthetic Routes and Reaction Conditions: Vanillin benzaldehyde can be synthesized through several methods. One common approach involves the reaction of vanillin with benzaldehyde in the presence of a catalyst. For instance, vanillin (1 equivalent) can be reacted with ethylenediamine (1 equivalent) and benzaldehyde (2 equivalents) in an ionic liquid such as BMI.BF4, using MSI3PW as the catalyst . Another method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide .
Industrial Production Methods: Industrial production of this compound often involves the use of lignin or guaiacol as starting materials. Lignin, a byproduct of the paper industry, can be hydrolyzed under alkaline conditions followed by oxidation to produce vanillin . This vanillin can then be further reacted with benzaldehyde to form this compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to improve yield and reduce environmental impact .
化学反応の分析
Types of Reactions: Vanillin benzaldehyde undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid.
Reduction: Benzaldehyde can be reduced to benzyl alcohol.
Substitution: The aldehyde group in vanillin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
Vanillin benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of vanillin benzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Neuroprotection: It modulates oxidative stress and inhibits acetylcholinesterase, providing neuroprotective effects.
Absorption Promotion: Benzaldehyde, a component of this compound, can enhance the absorption of hydrophilic drugs by disrupting the lipid bilayer of cell membranes.
類似化合物との比較
- Vanillin
- Benzaldehyde
- Ethylvanillin
- Vanillic acid
- Vanillyl alcohol
Vanillin benzaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
4-(4-formylphenoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3 |
InChIキー |
VQWUQHBSHKQWTM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)


![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)

![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)



